butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate
Overview
Description
Butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C({17})H({18})N({2})O({6})S This compound features a benzoate ester linked to a sulfonamide group, which is further connected to a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate typically involves a multi-step process:
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Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-aminobenzoic acid. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is 4-{[(2-nitrophenyl)sulfonyl]amino}benzoic acid.
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Esterification: : The carboxylic acid group of the intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This step yields this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
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Reduction: : The nitro group in butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
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Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas with a palladium on carbon catalyst.
Chemical Reduction: Tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Sulfonamides: Nucleophilic substitution reactions yield various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of sulfonamide and nitrobenzene derivatives on biological systems. It may serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by its functional groups.
Mechanism of Action
The mechanism of action of butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Lacks the sulfonamide and nitro groups, making it less versatile in chemical reactions.
4-{[(2-nitrophenyl)sulfonyl]amino}benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
2-nitrobenzenesulfonamide: Lacks the benzoate ester, limiting its applications in esterification reactions.
Uniqueness
Butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
butyl 4-[(2-nitrophenyl)sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-2-3-12-25-17(20)13-8-10-14(11-9-13)18-26(23,24)16-7-5-4-6-15(16)19(21)22/h4-11,18H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBHCJHRTQYLRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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